molecular formula C15H10Cl2N2O2S B6507678 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide CAS No. 912761-21-8

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Cat. No. B6507678
CAS RN: 912761-21-8
M. Wt: 353.2 g/mol
InChI Key: XRWSYDKEDSNGEQ-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide (DCMBA) is an organic compound that has been used in a number of scientific research applications. It is a derivative of benzothiazole and is used as a reagent in a variety of synthetic reactions. DCMBA has been found to have a number of biochemical and physiological effects, which can be used to study a variety of biological processes.

Scientific Research Applications

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide has been used in a number of scientific research applications. It has been used as a reagent in a variety of synthetic reactions, such as the synthesis of polymers, dyes, and pharmaceuticals. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide has also been used to study the mechanism of action of a number of enzymes, such as proteases and kinases. In addition, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide has been used to study the biochemical and physiological effects of a variety of compounds, such as drugs and hormones.

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is not fully understood. However, it is believed that N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide acts as an inhibitor of a number of enzymes, such as proteases and kinases. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide binds to the active sites of these enzymes and prevents them from catalyzing their reactions. In addition, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide has been found to interact with a number of other proteins, such as receptors and transporters.
Biochemical and Physiological Effects
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of a number of enzymes, such as proteases and kinases. In addition, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide has been found to interact with a number of other proteins, such as receptors and transporters. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide has also been found to have an effect on the expression of a number of genes, as well as the activity of a number of proteins, such as enzymes and receptors.

Advantages and Limitations for Lab Experiments

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, which makes it cost-effective for use in a variety of experiments. In addition, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is relatively easy to synthesize, making it readily available for use in experiments. However, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide has a number of limitations for use in laboratory experiments. It is a relatively unstable compound, which can make it difficult to store and handle. In addition, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide can be toxic if it is not handled properly, and it can be difficult to dispose of.

Future Directions

There are a number of potential future directions for research using N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide. One potential direction is to further study the mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide, as well as its biochemical and physiological effects. In addition, further research could be done to explore the potential applications of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide in the synthesis of polymers, dyes, and pharmaceuticals. Finally, further research could be done to explore the potential toxicity of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide and ways to reduce its toxicity.

Synthesis Methods

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is synthesized by the reaction of 4,5-dichloro-1,3-benzothiazole and 3-methoxybenzamide. The reaction is carried out in an inert atmosphere, typically in a glove box. The reaction is typically performed at room temperature, but can be conducted at higher temperatures to increase the reaction rate. The reaction is typically carried out in the presence of a base, such as pyridine, to promote the reaction. The reaction is typically complete in 1-2 hours, and the N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide product is isolated by extraction with an organic solvent, such as ethyl acetate.

properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c1-21-9-4-2-3-8(7-9)14(20)19-15-18-13-11(22-15)6-5-10(16)12(13)17/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWSYDKEDSNGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001220726
Record name N-(4,5-Dichloro-2-benzothiazolyl)-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

CAS RN

912761-21-8
Record name N-(4,5-Dichloro-2-benzothiazolyl)-3-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912761-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,5-Dichloro-2-benzothiazolyl)-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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